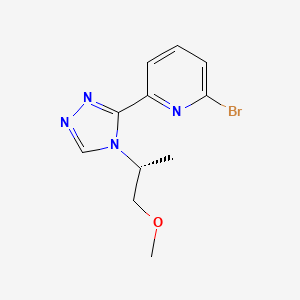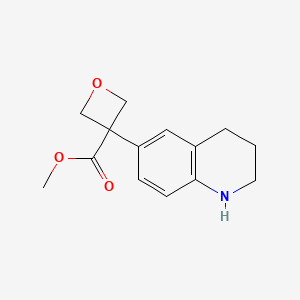
1-Butanethiol, 4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)butane-1-thiol is an organic compound with the molecular formula C5H12S2. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor and is often used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylsulfanyl)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method leverages the high nucleophilicity of sulfur to produce the desired thiol . Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to form alkylisothiouronium salts that are subsequently hydrolyzed to yield the thiol .
Industrial Production Methods: Industrial production of thiols, including 4-(Methylsulfanyl)butane-1-thiol, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the laboratory synthesis methods mentioned above.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfanyl)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
4-(Methylsulfanyl)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)butane-1-thiol involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form disulfide bonds with other thiols, which is crucial in many biological processes, including protein folding and enzyme activity . The compound’s reactivity with oxidizing and reducing agents also plays a significant role in its mechanism of action.
Comparison with Similar Compounds
Butane-1-thiol:
Ethanethiol: A simpler thiol with a shorter carbon chain.
Propane-1-thiol: Another thiol with a three-carbon chain.
Uniqueness: 4-(Methylsulfanyl)butane-1-thiol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature makes it particularly useful in specific chemical and biological applications .
Properties
Molecular Formula |
C5H12S2 |
|---|---|
Molecular Weight |
136.3 g/mol |
IUPAC Name |
4-methylsulfanylbutane-1-thiol |
InChI |
InChI=1S/C5H12S2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 |
InChI Key |
VLSYQLPMYBNHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


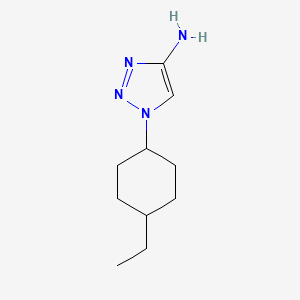


![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)
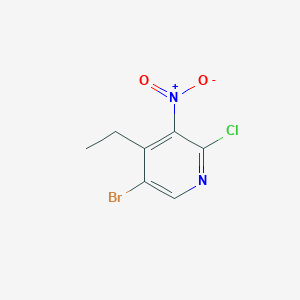
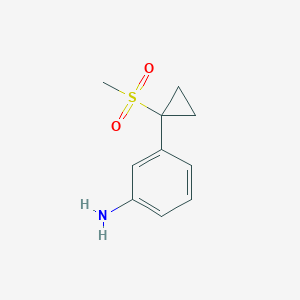
![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13324561.png)
![{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13324569.png)
